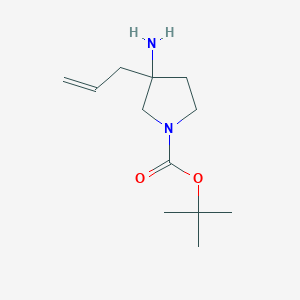
3-Allyl-3-amino-1-boc-pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Allyl-3-amino-1-boc-pyrrolidine is a versatile organic compound characterized by its pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle. This compound is notable for its applications in various fields of chemistry, biology, medicine, and industry due to its unique structural features and reactivity.
作用机制
Mode of Action
3-Allyl-3-amino-1-boc-pyrrolidine interacts with its targets by inhibiting the action of arginase . This inhibition results in decreased production of ornithine, proline, and polyamines, which are the products of arginase-mediated hydrolysis of arginine . It also leads to increased nitric oxide (NO) production due to increased substrate availability for iNOS .
Biochemical Pathways
The compound affects the L-arginine metabolism pathway . By inhibiting arginase, it disrupts the conversion of L-arginine into ornithine, proline, and polyamines . This disruption affects a wide variety of biochemical processes, including cell proliferation and wound healing, which are regulated by these metabolites .
Result of Action
The inhibition of arginase by this compound leads to molecular and cellular effects such as decreased production of ornithine, proline, and polyamines, and increased production of nitric oxide . These changes can influence various physiological processes, including immune response, inflammation, and cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with arginase . .
生化分析
Biochemical Properties
The biochemical properties of 3-Allyl-3-amino-1-boc-pyrrolidine are not fully explored yet. The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the alkaloid molecule .
Cellular Effects
Related pyrrolidine alkaloids have been shown to influence cell function in various ways . For instance, some pyrrolidine alkaloids have been shown to cause apoptotic cell death in certain cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-3-amino-1-boc-pyrrolidine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of Allyl Group: The allyl group is introduced through allylation reactions, often using allyl halides or allyl acetates.
Boc Protection: The amino group is protected using the tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-Allyl-3-amino-1-boc-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form allylic alcohols or ketones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Allylic alcohols, allylic ketones.
Reduction: Primary amines.
Substitution: Substituted pyrrolidines.
科学研究应用
3-Allyl-3-amino-1-boc-pyrrolidine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
相似化合物的比较
3-Allyl-3-amino-1-boc-pyrrolidine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-Boc-3-aminopyrrolidine, 3-(Boc-amino)pyrrolidine, 1-Boc-3-(aminomethyl)pyrrolidine.
Uniqueness: The presence of the allyl group in this compound provides additional reactivity and versatility compared to other pyrrolidine derivatives.
属性
IUPAC Name |
tert-butyl 3-amino-3-prop-2-enylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-12(13)7-8-14(9-12)10(15)16-11(2,3)4/h5H,1,6-9,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJUVWOOJQTXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2984470.png)

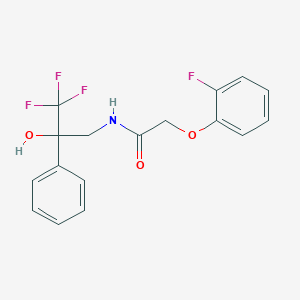
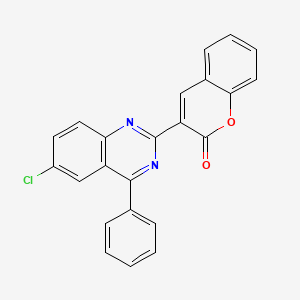
![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,6-difluorobenzamide](/img/structure/B2984475.png)
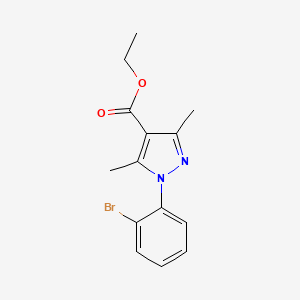
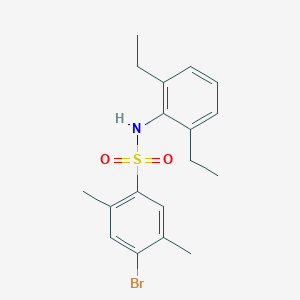
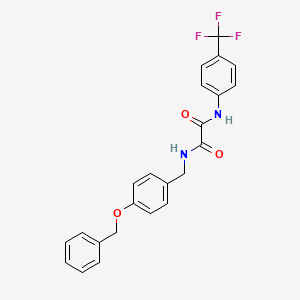
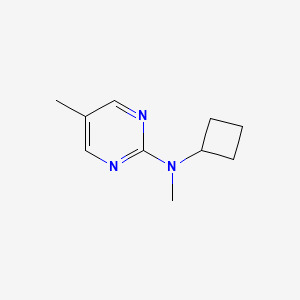
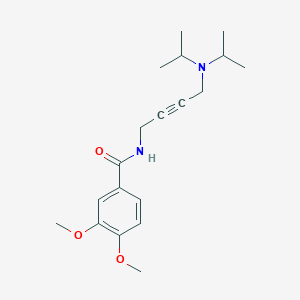
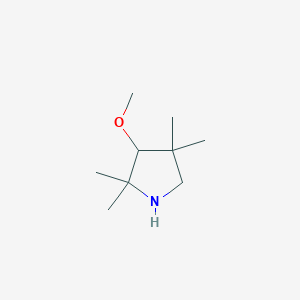
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2984489.png)
![4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2984491.png)
